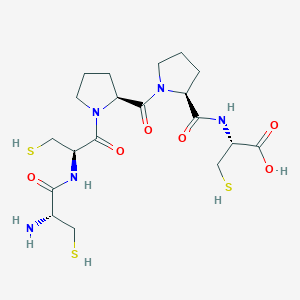
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine: is a peptide compound composed of five amino acids: three cysteine residues and two proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether-linked peptides.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of cellular redox states.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate redox states. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A single amino acid with a thiol group, known for its antioxidant properties.
L-Cysteinyl-L-cysteine: A dipeptide with two cysteine residues, capable of forming disulfide bonds.
L-Prolyl-L-prolyl: A dipeptide with two proline residues, known for its structural rigidity.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine is unique due to its combination of three cysteine residues and two proline residues, which confer distinct structural and functional properties. The presence of multiple thiol groups allows for extensive disulfide bond formation, while the proline residues contribute to the peptide’s conformational stability.
Properties
CAS No. |
918412-85-8 |
|---|---|
Molecular Formula |
C19H31N5O6S3 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H31N5O6S3/c20-10(7-31)15(25)21-11(8-32)17(27)24-6-2-4-14(24)18(28)23-5-1-3-13(23)16(26)22-12(9-33)19(29)30/h10-14,31-33H,1-9,20H2,(H,21,25)(H,22,26)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
NOHFOQSWHWAVTN-PEDHHIEDSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CS)NC(=O)C(CS)N)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
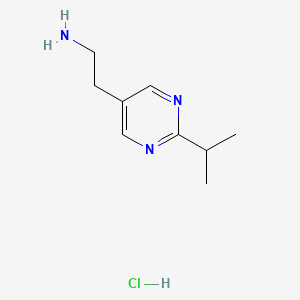
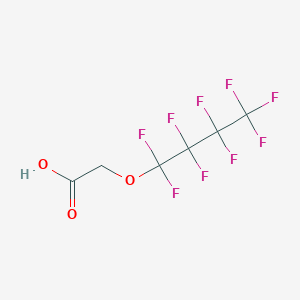
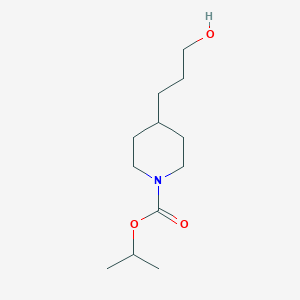

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
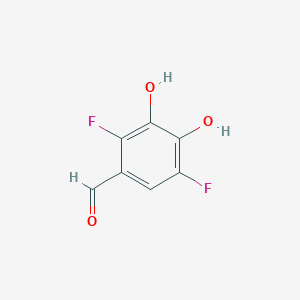

![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
